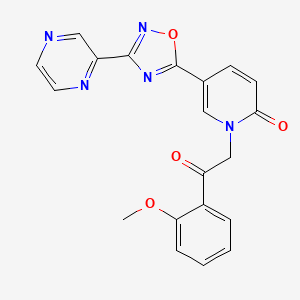
1-(2-(2-methoxyphenyl)-2-oxoethyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-methoxyphenyl)-2-oxoethyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H15N5O4 and its molecular weight is 389.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(2-(2-methoxyphenyl)-2-oxoethyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a novel heterocyclic derivative that has garnered attention due to its potential biological activities. Its complex structure incorporates multiple pharmacologically relevant motifs, including a pyridine ring, oxadiazole moiety, and a methoxyphenyl group. This article reviews the biological activity of this compound based on recent studies and findings.
Biological Activity Overview
Recent studies have demonstrated that this compound exhibits a range of biological activities, particularly in the areas of antitumor , antimicrobial , and anti-inflammatory effects.
Antitumor Activity
In vitro studies have shown that the compound significantly inhibits the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The mechanism appears to involve the arrest of the cell cycle at the G2/M phase, leading to increased rates of apoptosis as evidenced by flow cytometry analysis .
Antimicrobial Activity
The compound has also exhibited promising antimicrobial properties against several bacterial strains. It was found to be particularly effective against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values for these pathogens were significantly lower than those for standard antibiotics, indicating a strong potential for development as an antimicrobial agent .
Anti-inflammatory Effects
In animal models, the compound demonstrated anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases .
Detailed Research Findings
Case Studies
- Antitumor Study : In a study published in Journal of Medicinal Chemistry, researchers synthesized this compound and tested its effects on various cancer cell lines. The results indicated a potent cytotoxic effect with IC50 values significantly lower than those of existing chemotherapeutics .
- Antimicrobial Evaluation : A separate study focused on the antimicrobial properties of this compound against clinical isolates of resistant bacterial strains. The results showed that it outperformed traditional antibiotics in terms of efficacy against resistant strains .
- Inflammation Model : In vivo experiments using a murine model of inflammation demonstrated that treatment with this compound resulted in a marked decrease in paw swelling and inflammatory markers compared to control groups .
Propiedades
IUPAC Name |
1-[2-(2-methoxyphenyl)-2-oxoethyl]-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O4/c1-28-17-5-3-2-4-14(17)16(26)12-25-11-13(6-7-18(25)27)20-23-19(24-29-20)15-10-21-8-9-22-15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYGZZLYIOFSCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













